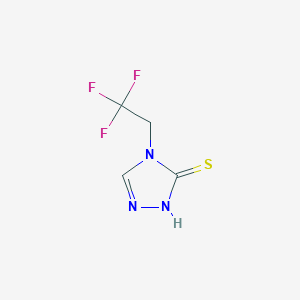
4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
描述
4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C4H4F3N3S and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₇F₃N₄S
- Molecular Weight : 260.24 g/mol
- CAS Number : 1094377-03-3
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Studies indicate that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
| Activity Type | Test Organisms | Results |
|---|---|---|
| Antibacterial | E. coli, Staphylococcus aureus | MIC values indicating significant inhibition |
| Antifungal | Candida albicans | Effective at low concentrations |
Antioxidant Activity
The antioxidant potential of triazole derivatives has been demonstrated through various assays. Compounds similar to this compound have shown significant free radical scavenging activity.
| Assay Type | IC₅₀ Value (μM) | Comparison with Ascorbic Acid (IC₅₀ = 0.87 μM) |
|---|---|---|
| DPPH | 0.397 | Comparable |
| ABTS | 0.450 | Comparable |
Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties by targeting various cancer cell lines. The compound has demonstrated cytotoxic effects against human melanoma and breast cancer cells.
| Cancer Type | Cell Line | Effectiveness |
|---|---|---|
| Melanoma | IGR39 | Significant cytotoxicity |
| Breast Cancer | MDA-MB-231 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazoles often inhibit fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungi.
- Free Radical Scavenging : The thiol group in the compound contributes to its antioxidant properties by neutralizing free radicals.
- Cell Cycle Arrest : Some studies suggest that triazoles can induce apoptosis in cancer cells by disrupting their cell cycle.
Case Studies
A series of studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study on Antibacterial Efficacy :
- Antioxidant Study :
- Anticancer Evaluation :
属性
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)1-10-2-8-9-3(10)11/h2H,1H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZSLGPGKBTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038337-22-2 | |
| Record name | 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















